molecular formula C9H6BrNO B122449 3-(2-Bromoacetyl)benzonitrile CAS No. 50916-55-7

3-(2-Bromoacetyl)benzonitrile

Cat. No. B122449
CAS RN: 50916-55-7
M. Wt: 224.05 g/mol
InChI Key: XWCGNFLHRINYCE-UHFFFAOYSA-N
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Patent
US07851473B2

Procedure details

Bromine (5.50 g, 34.4 mmol) was slowly added dropwise to a solution of 3-acetylbenzonitrile (5.00 g, 34.4 mmol) in diethyl ether (100 ml), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was distilled off under reduced pressure to give the desired product as an oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[C:9]#[N:10])(=[O:5])[CH3:4]>C(OCC)C>[Br:1][CH2:4][C:3]([C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[C:9]#[N:10])=[O:5]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C#N)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCC(=O)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.